molecular formula C11H16BrNO B13262033 [(2-Bromophenyl)methyl](3-methoxypropyl)amine

[(2-Bromophenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13262033
M. Wt: 258.15 g/mol
InChI Key: HSPOYECYPVDITM-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methylamine is an organic compound with the molecular formula C11H16BrNO. It is a brominated derivative of phenylmethylamine, featuring a methoxypropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for (2-Bromophenyl)methylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps, such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Bromophenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxypropyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)methylamine is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The presence of both bromine and methoxypropyl groups provides a distinct combination of electronic and steric effects, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C11H16BrNO/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3

InChI Key

HSPOYECYPVDITM-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CC=CC=C1Br

Origin of Product

United States

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